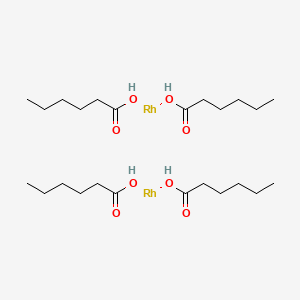
Rhodium(ii)hexanoate dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium(ii)hexanoate dimer is a coordination compound with the chemical formula ([ [CH_3(CH_2)_4CO_2]_2Rh]_2). It is known for its distinctive green color and is used primarily as a catalyst in various chemical reactions. The compound consists of two rhodium atoms each coordinated to two hexanoate ligands, forming a dimeric structure. This compound is particularly notable for its stability and reactivity, making it a valuable tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodium(ii)hexanoate dimer can be synthesized through the reaction of rhodium(iii) chloride with hexanoic acid in the presence of a base such as sodium hydroxide. The reaction typically involves refluxing the mixture for several hours, followed by cooling and purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium(ii)hexanoate dimer undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its rhodium centers.
Reduction: It can also undergo reduction reactions, where the rhodium centers are reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the hexanoate ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are typically used.
Substitution: Various ligands such as phosphines or amines can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(iii) complexes, while substitution reactions can produce a variety of rhodium(ii) complexes with different ligands .
Aplicaciones Científicas De Investigación
Rhodium(ii)hexanoate dimer has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which rhodium(ii)hexanoate dimer exerts its effects is primarily through its ability to facilitate various chemical reactions. The rhodium centers in the dimer can coordinate with substrates, activating them towards specific transformations. For example, in C-H amination reactions, the compound acts as a catalyst by forming a rhodium-nitrene intermediate, which then inserts into a C-H bond to form the desired product .
Comparación Con Compuestos Similares
- Rhodium(ii) acetate dimer
- Rhodium(ii) octanoate dimer
- Rhodium(ii) trimethylacetate dimer
Comparison: Rhodium(ii)hexanoate dimer is unique in its balance of stability and reactivity. Compared to rhodium(ii) acetate dimer, it offers different solubility properties and reactivity profiles, making it suitable for specific applications where other rhodium(ii) dimers may not be as effective .
Propiedades
Número CAS |
62728-89-6 |
|---|---|
Fórmula molecular |
C24H48O8Rh2 |
Peso molecular |
670.4 g/mol |
Nombre IUPAC |
hexanoic acid;rhodium |
InChI |
InChI=1S/4C6H12O2.2Rh/c4*1-2-3-4-5-6(7)8;;/h4*2-5H2,1H3,(H,7,8);; |
Clave InChI |
LXCSUGILMJWRLQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.[Rh].[Rh] |
SMILES canónico |
CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.CCCCCC(=O)O.[Rh].[Rh] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















